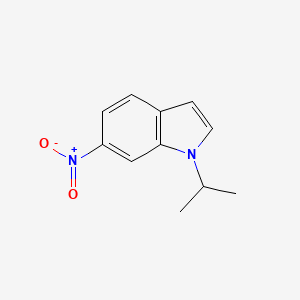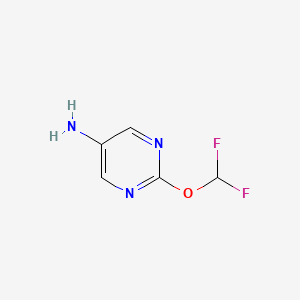
2-Methyl 5-phosphono-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl 5-phosphono-1H-indole-2-carboxylate is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in various natural compounds, including tryptophan and plant hormones like indole-3-acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-Methyl 5-phosphono-1H-indole-2-carboxylate, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the desired indole compound . The reaction conditions are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of indole derivatives may involve large-scale Fischer indole synthesis or other catalytic methods to ensure efficiency and cost-effectiveness. The use of phase-transfer catalysis and other advanced techniques can enhance the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl 5-phosphono-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Methyl 5-phosphono-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl 5-phosphono-1H-indole-2-carboxylate involves its interaction with various molecular targets. The indole scaffold allows it to bind with high affinity to multiple receptors and enzymes, inhibiting their activity. This binding can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl indole-2-carboxylate
- Ethyl 5-methylindole-2-carboxylate
- Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate
Uniqueness
2-Methyl 5-phosphono-1H-indole-2-carboxylate stands out due to its phosphono group, which imparts unique chemical properties and potential biological activities. This differentiates it from other indole derivatives that may lack this functional group .
Properties
CAS No. |
284660-87-3 |
|---|---|
Molecular Formula |
C10H10NO5P |
Molecular Weight |
255.16 g/mol |
IUPAC Name |
(2-methoxycarbonyl-1H-indol-5-yl)phosphonic acid |
InChI |
InChI=1S/C10H10NO5P/c1-16-10(12)9-5-6-4-7(17(13,14)15)2-3-8(6)11-9/h2-5,11H,1H3,(H2,13,14,15) |
InChI Key |
DQBOONRDPUXTOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC(=C2)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,15,15-Trimethyl-3,8-dioxatetracyclo[8.8.0.02,6.011,16]octadeca-1(10),2(6),11(16),17-tetraene-7,9-dione](/img/structure/B13916844.png)
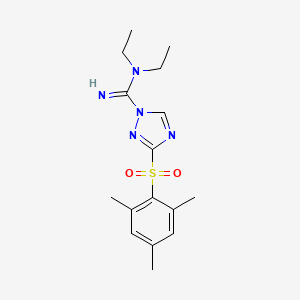
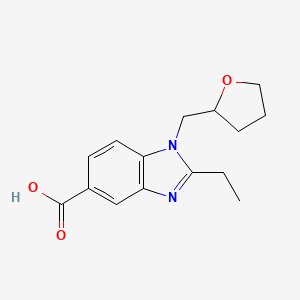
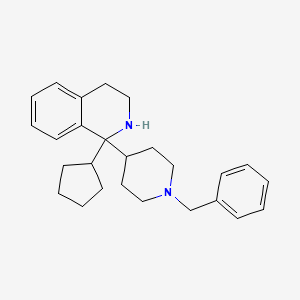
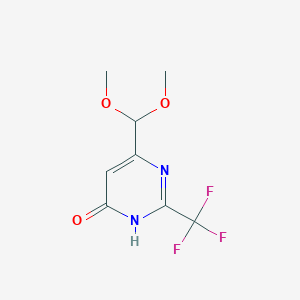
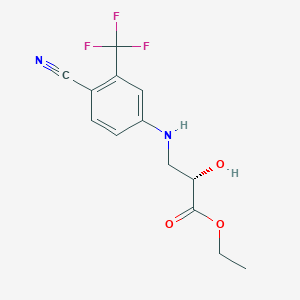
![(2R)-2-hydroxy-N-[(3R,4E,8E)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide](/img/structure/B13916887.png)
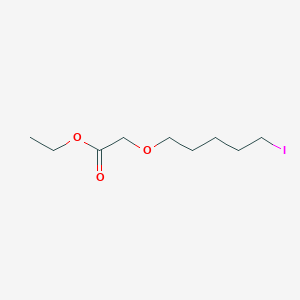
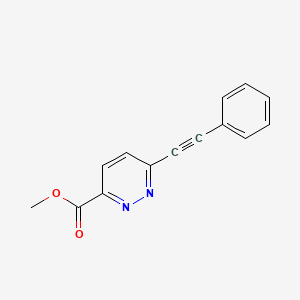
![Tert-butyl N-pyrrolo[1,2-B]pyridazin-4-ylcarbamate](/img/structure/B13916916.png)
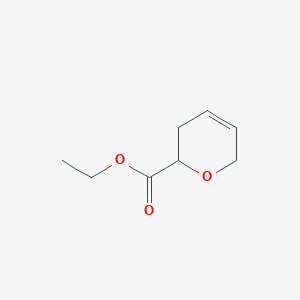
![9H-fluoren-9-ylmethyl N-[(2S)-1-phenyl-3-trityloxypropan-2-yl]carbamate](/img/structure/B13916927.png)
